molecular formula C17H19FN4O3 B2954633 1-(4-(1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1171475-53-8

1-(4-(1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2954633
CAS No.: 1171475-53-8
M. Wt: 346.362
InChI Key: CZQVAPOQZNTSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-piperazine hybrid featuring a 4-fluorophenyl group at the pyrazole N1 position and a methoxy substituent at the pyrazole C4 position. The pyrazole ring is carbonyl-linked to a piperazine moiety, which is further substituted with an ethanone group at the terminal nitrogen. Such structural motifs are common in medicinal chemistry due to their versatility in targeting enzymes (e.g., CYP51) or receptors (e.g., serotonin or dopamine receptors) . The 4-fluorophenyl group enhances metabolic stability, while the methoxy substituent may influence electronic properties and binding interactions.

Properties

IUPAC Name

1-[4-[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-12(23)20-7-9-21(10-8-20)17(24)16-15(25-2)11-22(19-16)14-5-3-13(18)4-6-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQVAPOQZNTSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C19H21FN4O3\text{C}_{19}\text{H}_{21}\text{F}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study published in Molecules reported that related piperazine derivatives showed moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth. Specifically, the compound 5e demonstrated an IC50 value of 18 μM, comparable to established chemotherapeutics like Olaparib .

The mechanism through which these compounds exert their effects often involves the inhibition of key enzymes such as Poly (ADP-Ribose) Polymerase (PARP). Inhibition of PARP leads to enhanced DNA damage response and apoptosis in cancer cells. The compounds were found to enhance phosphorylation of H2AX and increase caspase 3/7 activity, indicating activation of apoptotic pathways .

Study 1: Efficacy Against Breast Cancer

In a detailed study, various substituted piperazine derivatives were synthesized and tested for their biological activity. The results indicated that certain compounds significantly inhibited PARP1 activity, leading to increased cytotoxicity against breast cancer cell lines. The findings suggest that these compounds could serve as promising candidates for further development as anticancer agents .

Study 2: In Silico Analysis

In silico docking studies have shown that the compound interacts favorably with the active site of PARP1, suggesting a strong potential for inhibition. This computational analysis supports the experimental findings and provides a basis for optimizing future derivatives for enhanced activity .

Comparative Efficacy Table

To summarize the biological activity across various studies, the following table presents key findings related to IC50 values and mechanisms:

Compound Target IC50 (μM) Mechanism
5eHuman Breast Cancer18PARP1 Inhibition
OlaparibHuman Breast Cancer57.3PARP1 Inhibition
Compound AMycobacterium tuberculosis2.18Inhibition of bacterial growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Piperazine-Ethanone Backbone

1-(4-(1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone Structure: Replaces the 4-fluorophenyl group with benzyl and benzyloxy substituents. Properties: Molecular weight = 418.5 g/mol (C₂₄H₂₆N₄O₃). Lacks fluorine, which may reduce metabolic resistance compared to the target compound. No direct biological data reported .

1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone Structure: Incorporates a pyrimidine-triazole core instead of pyrazole. Properties: Molecular weight = 417.4 g/mol (C₁₉H₁₈F₃N₇O). Activity against kinase targets is plausible but unverified .

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Structure: Biphenyl replaces pyrazole; retains piperazine-ethanone linkage. Activity: Demonstrated atypical antipsychotic activity with balanced dopamine (D₂) and serotonin (5-HT₂A) receptor antagonism. Lower catalepsy risk compared to classical antipsychotics .

Functional Analogues with Piperazine-Ethanone Motifs

(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Structure: Pyridine replaces pyrazole; includes trifluoromethylphenyl group. Activity: Potent CYP51 inhibitor with IC₅₀ < 1 µM against Trypanosoma cruzi. Comparable efficacy to posaconazole in Chagas disease models .

1-[4-(4-Chloro-3-methoxyphenyl)piperazin-1-yl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone Structure: Combines pyrazolo-pyridine and imidazole with a piperazine-ethanone linker. Properties: Molecular weight = 463.89 g/mol. Hypothesized to target kinases or neurotransmitter receptors due to imidazole’s metal-binding capacity .

Key Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Activity/Notes Reference
Target Compound C₂₁H₂₂FN₃O₃* ~383.4 Hypothesized CYP51/receptor modulation N/A
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone C₂₅H₂₆N₂O₂ 386.5 Atypical antipsychotic (D₂/5-HT₂A antagonist)
UDO C₂₀H₁₈ClF₃N₂O 406.8 CYP51 inhibition (IC₅₀ < 1 µM)
1-(4-(1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone C₂₄H₂₆N₄O₃ 418.5 No reported activity

*Calculated based on structural similarity to .

Discussion of Pharmacological Trends

  • CYP51 Inhibition : Fluorinated pyrazole-piperazine derivatives (e.g., UDO) show promise in targeting parasitic enzymes, but the target compound’s 4-methoxy group may reduce steric hindrance compared to bulkier substituents .
  • Receptor Modulation: Piperazine-ethanone linkers in biphenyl derivatives () highlight the importance of QPlogBB (brain/blood partition coefficient) for CNS activity. The target compound’s fluorine may improve blood-brain barrier penetration.
  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , involving pyrazole cyclization followed by piperazine coupling.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols, starting with functionalization of the pyrazole core followed by coupling with the piperazine-ethanone moiety. Key steps include:

  • Nucleophilic substitution to introduce the 4-fluorophenyl group onto the pyrazole ring (e.g., using 4-fluorophenylboronic acid under Suzuki-Miyaura conditions) .
  • Carbonyl activation (e.g., using chloroacetyl chloride) to facilitate piperazine coupling .
  • Solvent optimization : Polar aprotic solvents like acetonitrile or DMF are preferred for coupling reactions due to their ability to stabilize intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Critical Parameters : Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How can spectroscopic and crystallographic methods be used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to similar pyrazole-piperazine derivatives. For example, the methoxy group (-OCH3) resonates at ~3.8 ppm (singlet), while the fluorophenyl protons show splitting patterns characteristic of para-substitution .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and piperazine N-H stretches at ~3300 cm⁻¹ .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using a STOE IPDS 2 diffractometer) reveals bond angles and torsional strain in the pyrazole-piperazine linkage. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å have been reported for analogous compounds .

Validation : Compare experimental data with computational models (e.g., density functional theory) to resolve ambiguities .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxy with nitro or trifluoromethyl groups) to assess electronic and steric effects .
  • Biological Assays : Test analogs against target receptors (e.g., carbonic anhydrase isoforms) using fluorescence polarization or enzyme inhibition assays. For example, measure IC50 values to quantify potency .
  • Computational Docking : Use software like AutoDock Vina to model interactions between the pyrazole carbonyl and receptor active sites. Prioritize analogs with predicted binding energy ≤ −8.0 kcal/mol .

Data Interpretation : Correlate substituent electronegativity (Hammett σ values) with activity trends to identify pharmacophores .

Advanced: How can researchers resolve contradictions in reported biological activity data across similar compounds?

Methodological Answer:

  • Meta-Analysis : Compile IC50/Ki values from diverse studies (e.g., fluorophenyl vs. chlorophenyl analogs) and normalize data using standardized assay conditions (pH 7.4, 37°C) .
  • Cofactor Control : Account for variables like protein purity (e.g., ≥95% via SDS-PAGE) and buffer composition (e.g., Tris vs. PBS) that may alter binding kinetics .
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for kinetic analysis or microscale thermophoresis for affinity measurements .

Case Study : Pyrazole derivatives with morpholinyl vs. pyrrolidinyl substituents show divergent activity due to conformational flexibility; molecular dynamics simulations can clarify these differences .

Advanced: What computational strategies are employed to predict off-target interactions for this compound?

Methodological Answer:

  • Pharmacophore Screening : Use Schrödinger’s Phase to align the compound’s carbonyl and fluorophenyl groups with known ligand-receptor interaction patterns .
  • Machine Learning : Train models on ChEMBL datasets to predict cytochrome P450 inhibition (e.g., CYP3A4, CYP2D6) based on molecular descriptors like LogP and topological polar surface area .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in membrane bilayers, identifying potential phospholipidosis risks .

Output Metrics : Prioritize compounds with ≤2 predicted off-targets and ≥5 Å distance from reactive cysteine residues in proteome-wide screens .

Advanced: How should stability studies be designed to assess compound degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H2O2 (oxidative) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, 254 nm detection) .
  • Photostability : Use a xenon lamp (ICH Q1B guidelines) to simulate sunlight exposure. Quantify photodegradants with UPLC-MS/MS .
  • Thermal Stability : Store samples at 40°C/75% RH for 4 weeks and analyze polymorphic transitions via PXRD .

Mitigation Strategies : Formulate with antioxidants (e.g., BHT) or cyclodextrin inclusion complexes to enhance shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.